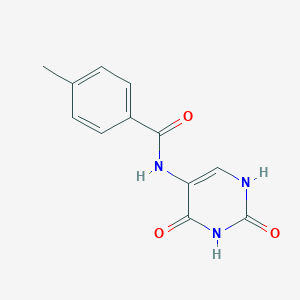
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide, also known as DTBM-MO, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has been synthesized using different methods.
Mécanisme D'action
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes, including signal transduction, cell cycle regulation, and gene expression. N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has been shown to have potent inhibitory effects on various protein kinases, including CDK2, CDK7, and GSK3β. It has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest in these cells. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of certain kinases involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has several advantages for lab experiments, including its potency as a kinase inhibitor, its specificity for certain kinases, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide. One direction is the development of more potent and specific inhibitors of protein kinases using N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide as a lead compound. Another direction is the study of the role of protein kinases in various disease states, including cancer, inflammation, and neurodegenerative diseases. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide could be used as a tool to study the function of other enzymes involved in cellular processes.
Méthodes De Synthèse
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide can be synthesized using various methods, including the reaction of 4-methylbenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 4-methylbenzoyl chloride with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in the presence of a base. The yield of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide using these methods is around 70-80%.
Applications De Recherche Scientifique
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has been studied extensively for its potential applications in various fields, including drug discovery, biochemistry, and molecular biology. It has been shown to inhibit the activity of certain enzymes, such as protein kinases, and has been used as a tool to study the function of these enzymes. Additionally, N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide has been used to study the role of protein kinases in various cellular processes, such as cell proliferation and differentiation.
Propriétés
Numéro CAS |
665025-71-8 |
|---|---|
Nom du produit |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzamide |
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C12H11N3O3/c1-7-2-4-8(5-3-7)10(16)14-9-6-13-12(18)15-11(9)17/h2-6H,1H3,(H,14,16)(H2,13,15,17,18) |
Clé InChI |
GSGOZVNBSXBTDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CNC(=O)NC2=O |
Solubilité |
7.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303002.png)
![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide](/img/structure/B303003.png)
![N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303004.png)
![N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303005.png)


![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303009.png)
![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303011.png)

![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B303017.png)
